

An In-depth Technical Guide to Ergosine: Discovery, Natural Occurrence, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosine, an ergopeptine alkaloid, has been a subject of scientific inquiry since its discovery in the mid-20th century. Produced by various species of fungi, particularly within the Claviceps genus, this natural compound exhibits a range of biological activities, primarily through its interaction with dopaminergic, serotonergic, and adrenergic receptors. This technical guide provides a comprehensive overview of the discovery and natural occurrence of **ergosine**, detailed experimental protocols for its isolation and characterization, and a summary of its pharmacological properties. The information is presented to support further research and potential applications in drug development.

Discovery and Natural Occurrence

Ergosine was first isolated and identified in 1937 by Smith and Timmis. It is a naturally occurring ergot alkaloid produced by several species of fungi, most notably Claviceps purpurea, a fungus that commonly infects rye and other cereals. **Ergosine** has also been isolated from the fungus Epichloe typhina.

Fungal Production



Certain strains of Claviceps purpurea are known to produce **ergosine**, often alongside its epimer, ergosinine. In submerged culture fermentations, selected strains of C. purpurea have been reported to yield a total alkaloid concentration of 300–350 mg/L, with **ergosine** and ergosinine constituting up to 90% of this total.[1]

Table 1: Natural Fungal Sources of **Ergosine**

| Fungal Species | Typical Host(s) | Reference |
|--------------------|---------------------------------------|-----------|
| Claviceps purpurea | Rye (Secale cereale), various grasses | [1] |
| Epichloe typhina | Various grasses | |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of **ergosine** is essential for its isolation, characterization, and further chemical modification.

Table 2: Physicochemical Properties of Ergosine

| Property | Value |
|-------------------|-------------------|
| Molecular Formula | C30H37N5O5 |
| Molecular Weight | 547.65 g/mol |
| CAS Number | 561-94-4 |
| Appearance | Crystalline solid |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification of **ergosine**.

Table 3: Spectroscopic Data for Ergosine

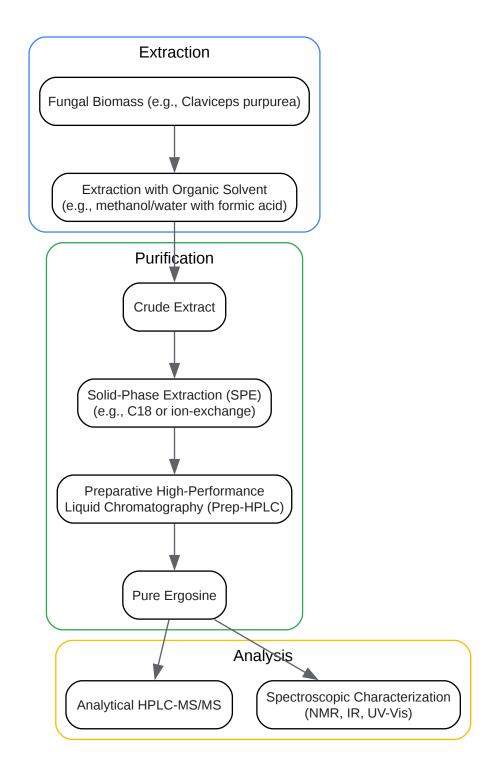


| Spectroscopic Technique | Key Data and Observations |
|---|--|
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum of ergosine typically shows a protonated molecular ion [M+H]+ at m/z 548.3. [2] Common fragment ions observed in tandem mass spectrometry (MS/MS) include those at m/z 268, 223, and 208, which are characteristic of the lysergic acid moiety.[3] A precursor ion scan for m/z 223 can be utilized to selectively detect ergot alkaloids, including ergosine, in complex mixtures.[4] |
| ¹ H and ¹³ C Nuclear Magnetic Resonance (NMR) | Detailed ¹ H and ¹³ C NMR data with specific chemical shift assignments are not readily available in the public domain and represent a current knowledge gap. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Specific UV-Vis absorption maxima and molar absorptivity values for ergosine are not consistently reported in readily accessible literature. |
| Infrared (IR) Spectroscopy | Detailed IR absorption data for ergosine is not consistently reported in readily accessible literature. |

Experimental Protocols Isolation and Purification of Ergosine

The following is a generalized workflow for the isolation and purification of **ergosine** from fungal cultures.





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A generalized workflow for the isolation and purification of **ergosine**.

Protocol Details:

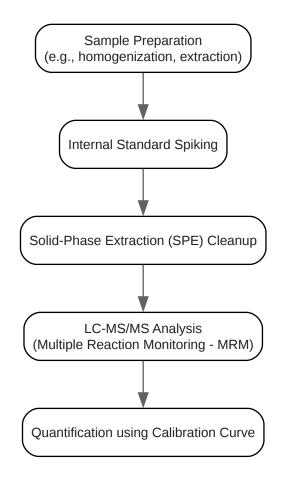


- Extraction: The fungal mycelium or sclerotia are harvested and extracted with a suitable solvent system, such as a mixture of methanol and water containing a small percentage of formic acid to improve the solubility of the alkaloids.
- Solid-Phase Extraction (SPE): The crude extract is subjected to solid-phase extraction to remove non-alkaloid components. A C18 stationary phase is commonly used for initial cleanup.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification is achieved using preparative HPLC. A reversed-phase column (e.g., C18) with a gradient elution of acetonitrile and water (often with an acidic modifier like formic acid or ammonium acetate) is typically employed. Fractions are collected and analyzed for the presence of ergosine.
- Final Purification and Characterization: Fractions containing ergosine are pooled, and the solvent is removed under reduced pressure. The purity of the isolated compound is confirmed by analytical HPLC-MS/MS, and its identity is verified through spectroscopic methods.

Quantification of Ergosine

A validated method for the quantification of **ergosine** in biological matrices is crucial for pharmacological and toxicological studies.





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A typical workflow for the quantification of **ergosine** using LC-MS/MS.

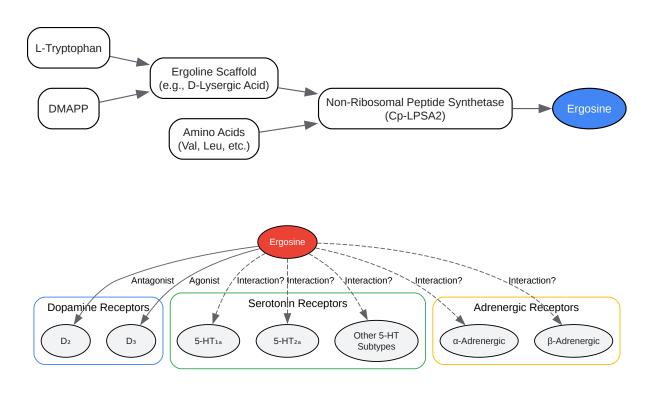
LC-MS/MS Parameters for **Ergosine** Quantification:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 548.3. Product ions at m/z 223 and 208 are commonly monitored for quantification and confirmation, respectively.[3][4]

Biosynthesis of Ergosine



Ergosine, as an ergopeptine, is biosynthesized through a complex pathway involving several enzymes. The core ergoline ring structure is synthesized from the amino acid tryptophan and dimethylallyl pyrophosphate (DMAPP). The final steps in ergopeptine biosynthesis involve non-ribosomal peptide synthetases (NRPSs). Specifically, a D-lysergyl peptide synthetase A (LPSA), designated Cp-LPSA2, has been identified in Claviceps purpurea and, when functionally restored, has been shown to catalyze the formation of α -**ergosine**.



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